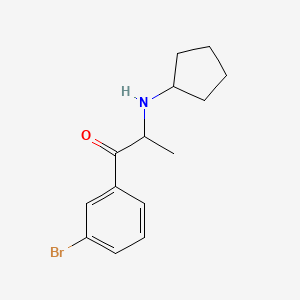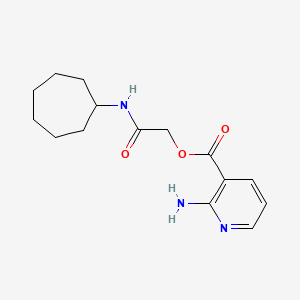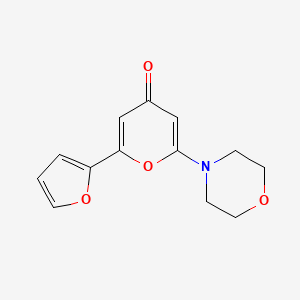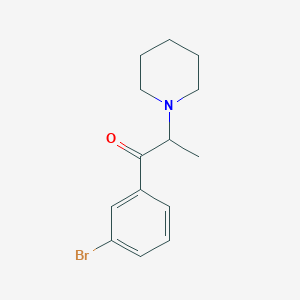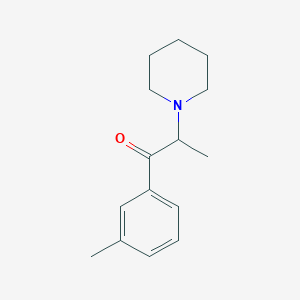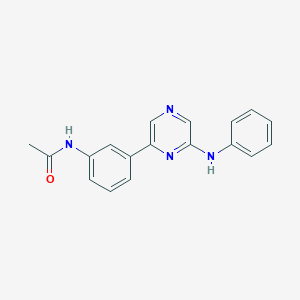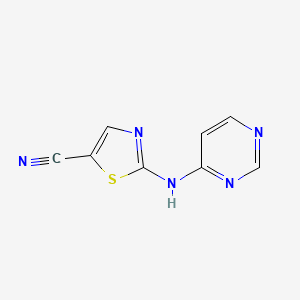
2-(Pyrimidin-4-ylamino)thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of phosphodiesterase type 5 and cyclooxygenase enzymes, leading to anti-inflammatory and neuroprotective effects.
Signal Transduction: It modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Shares the thiazole ring but lacks the pyrimidine moiety.
Dasatinib: A pyrimidine-based drug with a similar structure, used as a kinase inhibitor.
Uniqueness
2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities and makes it a versatile scaffold for drug development.
Properties
CAS No. |
436852-19-6 |
|---|---|
Molecular Formula |
C8H5N5S |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
2-(pyrimidin-4-ylamino)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N5S/c9-3-6-4-11-8(14-6)13-7-1-2-10-5-12-7/h1-2,4-5H,(H,10,11,12,13) |
InChI Key |
SMNGUXOKYVUIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NC2=NC=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




